Functional Selectivity: Wee1 Degradation Without PLK1 Degradation Despite Potent PLK1 Inhibition
Pomalidomide-C3-adavosertib (ZNL-02-096) demonstrates functional selectivity that is unattainable with the parent inhibitor AZD1775. While both compounds potently inhibit PLK1 in a biochemical FRET-based Z'-LYTE kinase assay (IC50 = 102 nM for ZNL-02-096), multiplexed quantitative proteomics in MOLT4 cells treated with 100 nM ZNL-02-096 for 2 hours revealed Wee1 as the only protein significantly downregulated (Log2FC = -1.97) across the proteome; no degradation of PLK1 was observed [1]. This contrasts sharply with AZD1775, whose clinical tolerability is limited by PLK1-mediated toxicities [1].
| Evidence Dimension | Functional selectivity (degradation vs. inhibition) |
|---|---|
| Target Compound Data | PLK1 inhibition IC50 = 102 nM; no PLK1 degradation in cells at 100 nM |
| Comparator Or Baseline | AZD1775: potent PLK1 inhibition, PLK1 degradation not applicable (inhibitor), but PLK1 inhibition linked to clinical toxicities |
| Quantified Difference | Retains biochemical PLK1 inhibition but eliminates PLK1 degradation activity; PLK1 protein levels unchanged in proteomics (Log2FC not significant) |
| Conditions | FRET-based Z'-LYTE kinase assay for IC50; multiplexed quantitative MS proteomics in MOLT4 cells after 2 h treatment with 100 nM ZNL-02-096 |
Why This Matters
Procurement of Pomalidomide-C3-adavosertib is justified for studies requiring selective Wee1 degradation without confounding PLK1 degradation or the off-target toxicities associated with AZD1775.
- [1] Li, Z., Pinch, B. J., Olson, C. M., Donovan, K. A., Nowak, R. P., Mills, C. E., Scott, D. A., Doctor, Z. M., Eleuteri, N. A., Chung, M., Sorger, P. K., Fischer, E. S., & Gray, N. S. (2019). Development and Characterization of a Wee1 Kinase Degrader. Cell Chemical Biology, 27(1), 57–65.e9. View Source
